![molecular formula C14H13F2NO4 B13221832 4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13221832.png)
4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a complex organic compound known for its unique structural properties It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves multi-step organic reactions. The starting materials often include fluorinated benzene derivatives and nitro compounds. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process might include steps such as nitration, fluorination, and cyclization, followed by purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines or other reduced forms.
Substitution: Fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Difluoronitrobenzene
- 1,2-Difluoro-4-nitrobenzene
- 2,6-Difluoro-4-hydroxybenzonitrile
Uniqueness
4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C14H13F2NO4 |
|---|---|
Molekulargewicht |
297.25 g/mol |
IUPAC-Name |
4',4'-difluoro-6-nitrospiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C14H13F2NO4/c15-14(16)5-3-13(4-6-14)8-11(18)10-7-9(17(19)20)1-2-12(10)21-13/h1-2,7H,3-6,8H2 |
InChI-Schlüssel |
GQGIGIZWNBOGRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



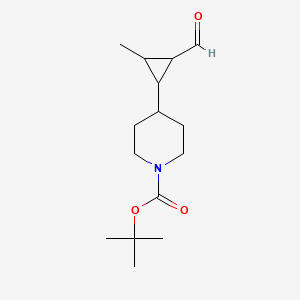

![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13221763.png)
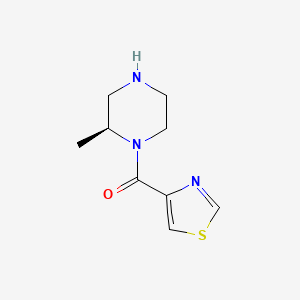
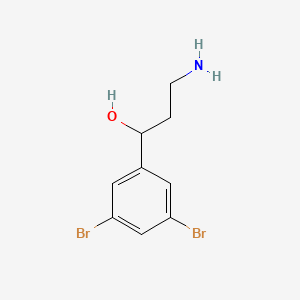
![3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13221779.png)

![2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)
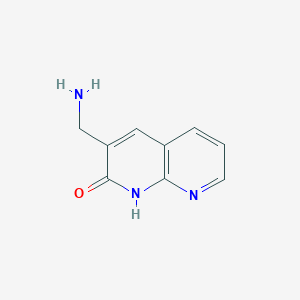
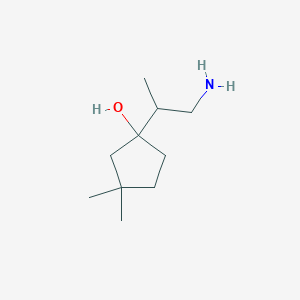
![5-Methyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13221816.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B13221818.png)

